![molecular formula C20H16N4O2S B13362071 N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine](/img/structure/B13362071.png)
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline ring and a sulfonyl group attached to an aminophenyl moiety. Its molecular formula is C19H16N4O2S, and it is known for its potential in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline ring. The sulfonylation of the aminophenyl group is achieved using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves coupling the sulfonylated aminophenyl derivative with the quinazoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the sulfonyl group or the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, amines, pyridine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives, amines.
Substitution: Alkylated or aminated quinazoline derivatives.
Scientific Research Applications
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes such as tyrosine kinases, interfering with signaling pathways involved in cell proliferation and survival. The sulfonyl group enhances its binding affinity to the target proteins, while the quinazoline ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its use in treating leprosy and dermatitis herpetiformis.
N-{4-[(4-aminophenyl)sulfonyl]phenyl}heptanamide: Utilized in polymer chemistry and material science.
Propanamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Applied in the synthesis of advanced materials.
Uniqueness
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine stands out due to its unique combination of a quinazoline ring and a sulfonyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H16N4O2S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[4-(4-aminophenyl)sulfonylphenyl]quinazolin-4-amine |
InChI |
InChI=1S/C20H16N4O2S/c21-14-5-9-16(10-6-14)27(25,26)17-11-7-15(8-12-17)24-20-18-3-1-2-4-19(18)22-13-23-20/h1-13H,21H2,(H,22,23,24) |
InChI Key |
NQALIRIOFNHYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362001.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide](/img/structure/B13362009.png)

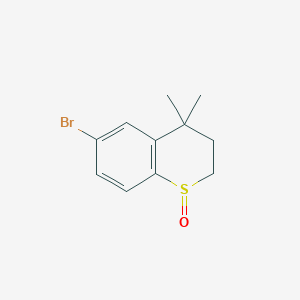
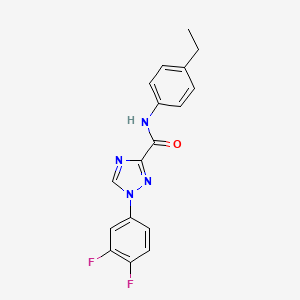
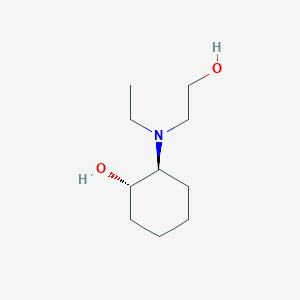
![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)
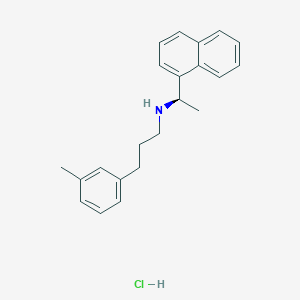
![3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362064.png)
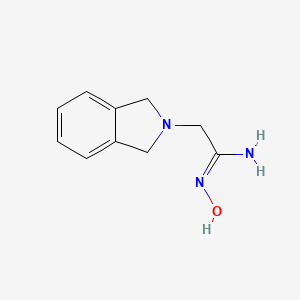
![4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol](/img/structure/B13362073.png)
![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362077.png)
![2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)
